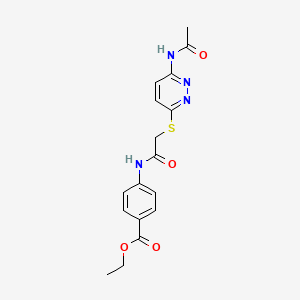

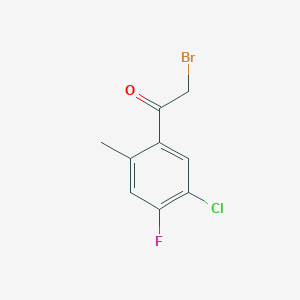

![molecular formula C18H13ClFN3O3S B2921961 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide CAS No. 449789-43-9](/img/structure/B2921961.png)

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral data analyses such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Chemical Reactions Analysis

The chemical reactions of similar compounds have been monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound is reported as C19H18ClN3O4 .Scientific Research Applications

Anticonvulsant Activity

The compound has been studied for its potential as an anticonvulsant agent . It has shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizure tests . The efficacy of this compound could be significant in the development of new treatments for epilepsy, offering an alternative to traditional anticonvulsant drugs.

Antinociceptive Properties

Research indicates that derivatives of this compound may possess antinociceptive activity , which could be beneficial in managing neuropathic pain . This opens up possibilities for new pain management therapies, especially for patients who are resistant to current analgesics.

Interaction with Neuronal Channels

The compound’s interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been identified as a probable molecular mechanism of action . This interaction is crucial for the modulation of neuronal excitability and could lead to the development of drugs targeting these channels for various neurological disorders.

Neuroprotective Potential

Given its interaction with neuronal channels and lack of significant cytotoxic effects, the compound could be explored for its neuroprotective properties . This could be particularly useful in the treatment of neurodegenerative diseases where neuronal protection is paramount.

Psychoactive Substance Analysis

The compound’s structure is similar to that of synthetic cathinones, which are psychoactive substances. Studies have focused on the spectroscopic characterization and crystal structures of such compounds, which can aid in the identification and analysis of new psychoactive substances .

Drug Design and Synthesis

The compound serves as a basis for the design and synthesis of novel derivatives with potential therapeutic applications. Its structural framework allows for modifications that can lead to the discovery of new drugs with specific pharmacological profiles .

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, similar compounds have shown various biological activities. For example, TH301 is a circadian clock modulator that lengthens a circadian period in cells and tissues. It selectively stabilizes CRY2 through interaction with FAD-binding pocket .

Future Directions

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-12-4-2-6-14(8-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-3-1-5-13(20)7-11/h1-8H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTWFISLCWIYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide](/img/structure/B2921880.png)

![N-(3-chloro-4-methylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)acetamide](/img/structure/B2921882.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)

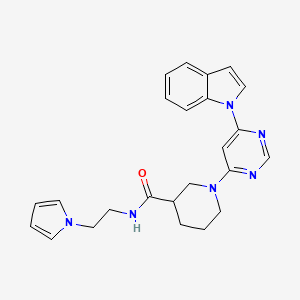

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2921893.png)

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)

![Methyl 3-[(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2921901.png)